molecular formula C18H16IN3O2 B10911727 4-iodo-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

4-iodo-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B10911727
M. Wt: 433.2 g/mol
InChI Key: RJNXFXKNSUQAFA-UHFFFAOYSA-N
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Description

4-IODO-N’~1~-(2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)BENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 4-IODO-N’~1~-(2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)BENZOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the indole core, followed by the introduction of the iodo and benzohydrazide groups. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-IODO-N’~1~-(2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)BENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction can reduce double bonds or other functional groups, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-IODO-N’~1~-(2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for diseases where indole derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-IODO-N’~1~-(2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-IODO-N’~1~-(2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)BENZOHYDRAZIDE can be compared with other indole derivatives, such as:

    Indole-3-carbinol: Known for its anticancer properties.

    Tryptophan: An essential amino acid with various biological roles.

    Serotonin: A neurotransmitter derived from tryptophan. The uniqueness of 4-IODO-N’~1~-(2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)BENZOHYDRAZIDE lies in its specific structural features and the presence of the iodo and benzohydrazide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16IN3O2

Molecular Weight

433.2 g/mol

IUPAC Name

N-(2-hydroxy-1-propylindol-3-yl)imino-4-iodobenzamide

InChI

InChI=1S/C18H16IN3O2/c1-2-11-22-15-6-4-3-5-14(15)16(18(22)24)20-21-17(23)12-7-9-13(19)10-8-12/h3-10,24H,2,11H2,1H3

InChI Key

RJNXFXKNSUQAFA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=C(C=C3)I

Origin of Product

United States

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